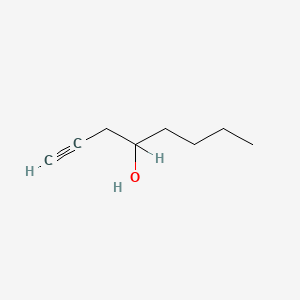
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves multiple steps. One common method includes the reaction of guanine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of 2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one involves its interaction with nucleic acids and enzymes. It can inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, it may inhibit certain enzymes involved in DNA synthesis, leading to anticancer effects .
類似化合物との比較
Similar Compounds
Guanine: A naturally occurring nucleobase with similar structural features.
Adenine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-9-(3-hydroxy-2-(hydroxymethyl)propoxy)-1H-purin-6(9H)-one is unique due to its specific hydroxyl and hydroxymethyl substituents, which confer distinct chemical properties and biological activities compared to other purine derivatives .
特性
CAS番号 |
114809-39-1 |
|---|---|
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC名 |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propoxy]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-4-14(7)18-3-5(1-15)2-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChIキー |
LGERQLHLISVRPT-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1OCC(CO)CO)N=C(NC2=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B8783977.png)
![Methyl 2-[(3-chlorophenyl)amino]acetate](/img/structure/B8783983.png)




![3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8784029.png)





![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)

